molecular formula C8H11NS B2372702 4-Methyl-3-(methylsulfanyl)aniline CAS No. 98594-08-2

4-Methyl-3-(methylsulfanyl)aniline

Cat. No.: B2372702
CAS No.: 98594-08-2
M. Wt: 153.24
InChI Key: VKBGYPQRTVRCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NS and a molecular weight of 153.24 g/mol It is characterized by the presence of a methyl group and a methylsulfanyl group attached to an aniline ring

Mechanism of Action

Target of Action

4-Methyl-3-(methylsulfanyl)aniline is a chemical compound that is often used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds, an important class of structures in medicinal chemistry . Therefore, the primary target of this compound can be considered as the palladium catalyst in the Suzuki–Miyaura coupling reaction .

Mode of Action

The compound interacts with its targets (palladium catalyst) in the Suzuki–Miyaura coupling reaction . The reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudo-halide using a palladium catalyst . The compound, being an organoboron reagent, is involved in the transmetalation step of the reaction, where it transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key pathway in synthetic chemistry . The reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many complex organic compounds . The downstream effects of this pathway include the synthesis of various biaryl compounds, which are prevalent in a wide range of natural products and pharmaceuticals .

Result of Action

The primary result of the action of this compound is the formation of biaryl compounds via the Suzuki–Miyaura coupling reaction . These biaryl compounds are prevalent in a wide range of natural products and pharmaceuticals, indicating the significant impact of this compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-(methylsulfanyl)aniline can be synthesized through several methods. One common approach involves the reaction of 4-methyl-3-nitroaniline with methylthiol in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and requires a solvent like ethanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or column chromatography, to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-3-(methylsulfanyl)aniline has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Methyl-3-(methylsulfinyl)aniline
  • 4-Methyl-3-(methylsulfonyl)aniline
  • 4-Methyl-3-(ethylsulfanyl)aniline

Comparison: Compared to its analogs, 4-Methyl-3-(methylsulfanyl)aniline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-methyl-3-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBGYPQRTVRCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98594-08-2
Record name 4-methyl-3-(methylsulfanyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (128 ml) was added slowly to a suspension of 2-methylsulphenyl-4-nitrotoluene (36.6 g) in methanol. Iron powder (36 g) was added with stirring whilst maintaining the temperature below 50° C. The mixture was stirred at room temperature for 4 hours. The mixture was poured into water neutralized (by the addition of sodium carbonate), filtered and the residue was extracted with dichloromethane. The aqueous layer was extracted with dichloromethane and the combined organic layers were washed with aqueous sodium chloride solution, dried (anhydrous magnesium sulphate) and filtered. The filtrate was evaporated to dryness and the residue was purified by column chromatography on silica eluted with a mixture of ethyl acetate and n-hexane to give 4-methyl-3-methylsulphenylaniline (12.8 g) as an orange solid, NMR (CDCl3) 2.2(s,3H), 2.35 (s,3H), 3.45 (s,2H), 6.1-6.9 (m,3H).
Quantity
128 mL
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
36 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.